molecular formula C12H14BNO2 B1592661 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 214360-44-8

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B1592661
CAS RN: 214360-44-8
M. Wt: 215.06 g/mol
InChI Key: BAIHMVOJDPTWSS-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, or 4-DBN, is a boron-containing organic compound with a unique chemical structure and a variety of applications in scientific research. 4-DBN is synthesized through a two-step reaction of boron trifluoride etherate with a substituted benzaldehyde in an inert atmosphere. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential uses in laboratory experiments. In

Scientific Research Applications

Molecular Structure and Dynamics

  • Intramolecular Charge Transfer : A study examined the intramolecular charge-transfer (ICT) state of similar compounds, providing insights into molecular structure and dynamics, which are crucial for understanding the properties of "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Köhn & Hättig, 2004).

Organic Synthesis and Catalysis

  • Suzuki Cross-Coupling Reactions : A research paper focused on the cross-coupling reactions of sterically hindered arylboronic esters, including compounds similar to "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile", demonstrating its potential in facilitating complex organic synthesis (Chaumeil, Signorella, & Drian, 2000).

Photophysical Studies

  • Dual Fluorescence Studies : Research on dual fluorescence of similar compounds like DMABN (dimethylamino benzonitrile) can shed light on the photophysical properties of "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Kochman, Tajti, Morrison, & Miller, 2015).

Material Science

  • Fluorophores in D–π–A–π–D Dyes : A study on the synthesis and properties of dyes containing a 1,3,2‐dioxaborine cycle, which is closely related to "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile", highlights its potential applications in creating efficient long-wavelength fluorophores (Polishchuk, Stanko, Kulinich, & Shandura, 2018).

Antimicrobial Applications

  • Antimicrobial Activity : Research on similar compounds, like 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane, suggests potential antimicrobial applications, which could be relevant for "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" (Babu, Prasad, Reddy, & Raju, 2008).

Electrochemistry

  • Electrolyte Additive in Batteries : A compound structurally related to "4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile" was used as an electrolyte additive in lithium-ion batteries, indicating potential applications in energy storage technologies (Huang et al., 2014).

properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHMVOJDPTWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627336
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

CAS RN

214360-44-8
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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